

5-Chloro-2-fluorophenylhydrazine hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-fluorophenylhydrazine hydrochloride

Cat. No.: B1586751

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-2-fluorophenylhydrazine hydrochloride**

Introduction

5-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest to the pharmaceutical and chemical synthesis industries. As a key building block, its utility in forming heterocyclic structures, such as indoles via the Fischer indole synthesis, makes it a valuable precursor for drug discovery and development programs. [1] A comprehensive understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows.

This guide provides an in-depth analysis of the core physicochemical properties of **5-Chloro-2-fluorophenylhydrazine hydrochloride**. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific context and field-proven methodologies for its characterization. The narrative emphasizes causality behind experimental choices and provides a framework for robust, self-validating protocols.

Chemical Identity and Core Properties

A precise definition of a chemical entity is the foundation of all subsequent research. The fundamental identifiers and properties of **5-Chloro-2-fluorophenylhydrazine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	529512-80-9	[2]
Molecular Formula	C ₆ H ₆ ClFN ₂ ·HCl	[2] [3]
Molecular Weight	197.04 g/mol	[2] [3] [4]
Purity (Typical)	≥98%	[3]
Canonical SMILES	C1=CC(=C(C=C1Cl)NN)F.Cl	[3]
InChIKey	BDLYNYOFLMXOFDE- UHFFFAOYSA-N	[5]

Macroscopic and Thermodynamic Properties

The bulk properties of a compound dictate its handling, storage, and formulation. As a hydrochloride salt, its characteristics are significantly influenced by its ionic nature.

Appearance and Physical State

5-Chloro-2-fluorophenylhydrazine hydrochloride is typically supplied as a solid, ranging from a white to a light-colored crystalline powder. This is consistent with the common presentation of similar phenylhydrazine salts, such as 2-Fluorophenylhydrazine hydrochloride. [\[6\]](#) The crystalline nature is indicative of the ordered ionic lattice formed between the phenylhydazinium cation and the chloride anion.

Melting Point

The melting point is a critical indicator of purity. For ionic compounds like hydrochloride salts, this value is often high and accompanied by decomposition.

- **Expected Value:** While an exact melting point for this specific compound is not widely published, analogous compounds such as 2-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride melt with decomposition in the range of 200-255 °C.[\[6\]](#) It is therefore anticipated that **5-Chloro-2-fluorophenylhydrazine hydrochloride** will exhibit a melting point with decomposition above 200 °C.

The causality for this protocol choice rests on the need to accurately observe both the phase transition and the onset of degradation. A slow heating rate near the expected melting point is crucial for reproducibility.

- Sample Preparation: Finely crush a small amount of the crystalline powder to ensure uniform heat transfer.
- Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
- Heating Profile:
 - Set a rapid heating ramp (10-20 °C/min) to 20 °C below the expected melting point.
 - Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
- Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid. Note any color changes, gas evolution, or charring, which are hallmarks of decomposition.

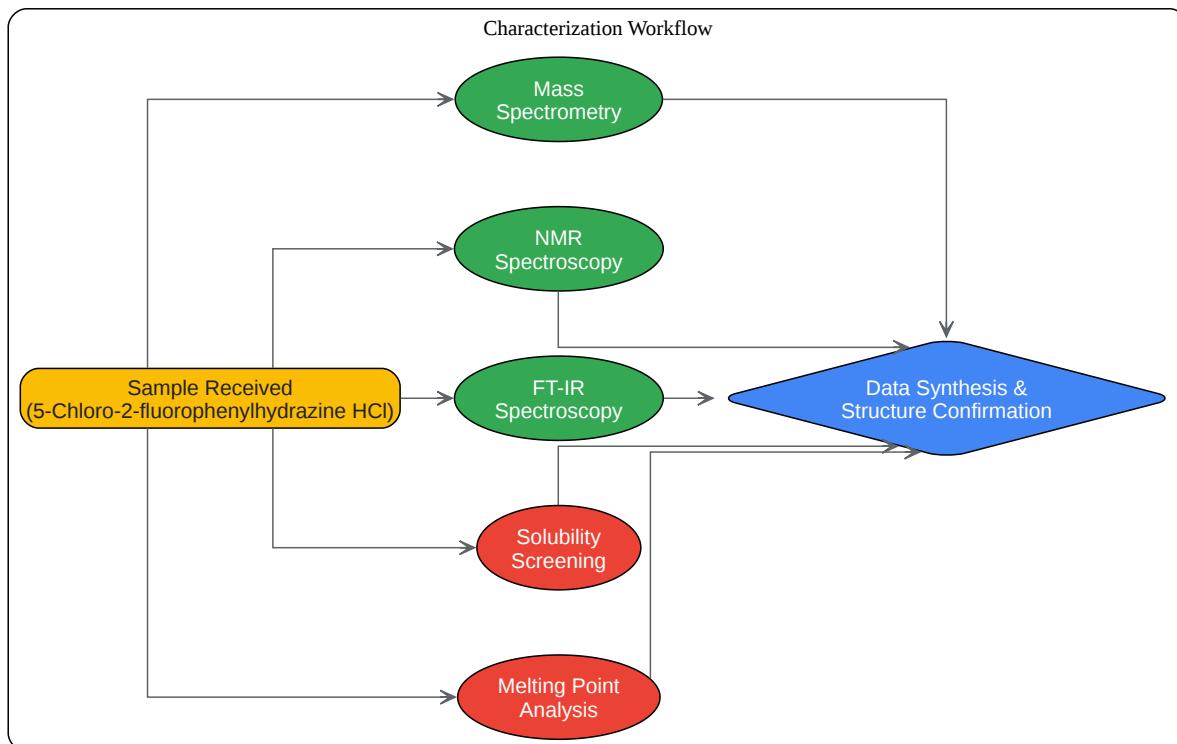
Solubility Profile

Solubility is a key parameter for reaction setup, purification, and formulation. The hydrochloride salt form is explicitly designed to enhance aqueous solubility compared to the free base.

Solvent	Expected Solubility	Rationale and Field Insights
Water	Soluble	The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water. ^[7] This is advantageous for aqueous reaction media or extractions.
Ethanol, Methanol	Soluble / Sparingly Soluble	Lower alcohols can typically dissolve such salts, though solubility may be less than in water. Miscibility with water makes them useful co-solvents.
Diethyl Ether, Hexanes	Insoluble	Nonpolar aprotic solvents are poor choices for dissolving ionic salts. They are, however, excellent for precipitating the salt from a reaction mixture or for washing away nonpolar impurities.
Chloroform, Dichloromethane	Sparingly Soluble / Insoluble	While more polar than ethers, these solvents are generally not effective for dissolving hydrochloride salts.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including many salts, making it a solvent of last resort for NMR analysis if deuterated water or methanol is unsuitable.

This protocol provides a self-validating system for quickly assessing solubility, which is critical for solvent selection in synthesis and purification.

- Setup: To a series of labeled vials, add approximately 10 mg of **5-Chloro-2-fluorophenylhydrazine hydrochloride**.
- Solvent Addition: Add 1.0 mL of the chosen solvent to the first vial.
- Observation: Agitate the vial (e.g., via vortexing) for 60 seconds. Visually inspect for undissolved solid.
- Classification:
 - Soluble: No solid particles are visible.
 - Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
 - Insoluble: The solid appears largely unaffected.
- Validation: For samples classified as "soluble," add a further small crystal of the compound. If it dissolves, the solution is not yet saturated. If it does not, the solution is saturated, providing a rough estimate of the solubility limit.


Stability and Storage

Phenylhydrazine derivatives can be sensitive to environmental factors. Proper storage is essential to maintain the integrity of the compound.

- Recommendations: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.^{[8][9]} Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, as related phenylhydrazines can be sensitive to air and light, which may cause gradual oxidation and discoloration from a white powder to yellow or red.^{[1][9]}

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. The following section details the expected spectral features and the logic behind their interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying key functional groups. The spectrum of **5-Chloro-2-fluorophenylhydrazine hydrochloride** will be dominated by

vibrations from the hydrazinium group and the substituted aromatic ring.

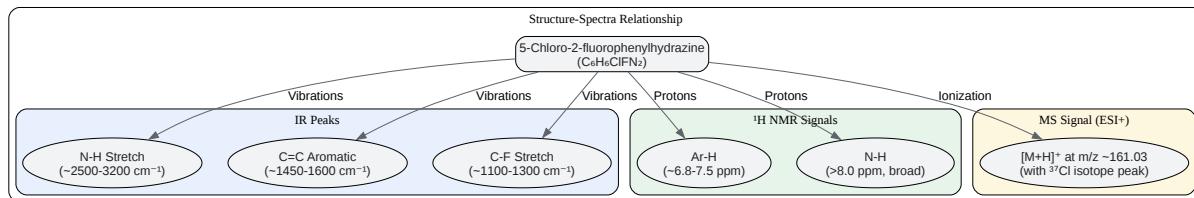
- Expected Peaks:

- N-H Stretch (Hydrazinium): A broad band is expected in the 2500-3200 cm^{-1} region, characteristic of the N-H stretches in the $-\text{NH}_2\text{NH}_3^+$ group. This broadening is due to extensive hydrogen bonding in the solid state.
- N-H Bend: Bending vibrations for the N-H bonds are typically observed around 1500-1600 cm^{-1} .^[10]
- C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm^{-1} region correspond to the carbon-carbon double bond stretching within the phenyl ring.^[10]
- C-F Stretch: A strong, sharp absorption is expected in the 1100-1300 cm^{-1} range, indicative of the carbon-fluorine bond.
- C-Cl Stretch: A peak in the 700-850 cm^{-1} region is characteristic of the carbon-chlorine bond.
- Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-substitution) will give rise to characteristic peaks in the 800-900 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR:


- Solvent Choice: Deuterated water (D_2O) or methanol- d_4 are primary choices due to the salt's solubility. If using D_2O , the acidic N-H protons will exchange with deuterium and may become invisible or appear as a very broad, low-intensity signal.
- Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as complex multiplets in the 6.8-7.5 ppm range. Their exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the hydrazine group.

- Hydrazine Protons (N-H): In a solvent like DMSO-d₆, these protons would appear as broad, exchangeable signals, likely downfield (e.g., >8.0 ppm).[10][11]
- ¹³C NMR:
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the electronegative fluorine (C-F) and chlorine (C-Cl) atoms will be significantly affected. The C-F bond will also introduce characteristic C-F coupling (J-coupling), splitting the carbon signal.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

- Technique Choice: Electrospray Ionization (ESI) is the preferred method for an ionic salt. The analysis would be performed in positive ion mode.
- Expected Ion: The primary ion observed will be that of the free base (the protonated cation), [C₆H₆CIFN₂ + H]⁺, after the loss of HCl. The expected monoisotopic mass for this free base is 160.02 Da.[12]
- Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. The signal for any chlorine-containing fragment will appear as two peaks with a relative intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl), separated by 2 Da.

[Click to download full resolution via product page](#)

Caption: Predicted Spectroscopic Signatures.

Safety and Handling

Professional diligence requires treating all research chemicals with appropriate caution until their toxicology is fully understood. Safety data for related phenylhydrazine hydrochlorides provides a strong basis for handling protocols.

- **Hazards:** This compound should be handled as if it is toxic if swallowed, in contact with skin, or if inhaled.^{[8][9]} It is expected to cause skin and serious eye irritation.^{[8][13]} Some phenylhydrazine derivatives are suspected of causing cancer.^{[8][9]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[9][13]} Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.^{[8][9]}
- **Handling:** Avoid creating dust.^[9] Ensure eyewash stations and safety showers are readily accessible.^[14]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Chloro-2-fluorophenylhydrazine hydrochloride is a crystalline solid with physical properties largely defined by its ionic character. It possesses a high melting point with decomposition and exhibits solubility in polar solvents. Its chemical structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with predictable spectral features arising from its substituted aromatic ring and hydrazinium functional group. Adherence to strict safety protocols during handling is mandatory due to the potential hazards associated with this class of compounds. The data and protocols presented in this guide provide a robust framework for the confident and safe utilization of this important chemical building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. 5-Chloro-2-fluorophenylhydrazine hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 3. cenmed.com [cenmed.com]
- 4. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C₆H₆ClFN₂) [pubchemlite.lcsb.uni.lu]
- 6. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]
- 7. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 11. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 12. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chloro-2-fluorophenylhydrazine hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586751#5-chloro-2-fluorophenylhydrazine-hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com